

A Technical Guide to the Spectroscopic Characterization of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine

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Compound of Interest

Compound Name: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine

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Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic signature of the novel compound **1-[(2-Aminophenyl)sulfonyl]pyrrolidine**. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide derivatives. It outlines the expected spectral features, provides standardized protocols for data acquisition, and illustrates the integrated logic of structural elucidation.

Introduction

1-[(2-Aminophenyl)sulfonyl]pyrrolidine is a sulfonamide derivative incorporating three key structural motifs: a 2-substituted aminophenyl ring, a central sulfonyl group, and a saturated pyrrolidine ring. Compounds within this class are of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount to confirming their identity, purity, and structure following synthesis.

Spectroscopic methods are the cornerstone of modern chemical analysis. This guide will detail the predicted outcomes for the three primary techniques used in structural elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To map the carbon-hydrogen framework and determine the connectivity of atoms.
- Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and gain insight into the molecule's fragmentation patterns, further confirming its structure.

The following sections are built upon a foundation of established spectroscopic rules and data from closely related structures, such as 2-aminobenzenesulfonamide and N-sulfonylated pyrrolidines, to provide an authoritative and scientifically-grounded predictive analysis.[\[1\]](#)[\[2\]](#)

Predicted Spectroscopic Data

^1H NMR Spectroscopy (Proton NMR)

The ^1H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the amino group will significantly influence the chemical shifts of the aromatic protons.

Predicted Chemical Shifts (in CDCl_3 or DMSO-d_6):

- Aromatic Protons (6.5-7.7 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-amino and sulfonyl substituents, they will exhibit complex splitting patterns (multiplets, doublets of doublets). The protons ortho and para to the electron-donating NH_2 group will be shifted upfield (lower ppm) compared to those meta to it.[\[3\]](#)
- Amine Protons ($-\text{NH}_2$, ~5.9 ppm): The two protons of the primary amine will likely appear as a broad singlet.[\[4\]](#) Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
- Pyrrolidine Protons ($\alpha\text{-CH}_2$, ~3.3-3.6 ppm): The four protons on the carbons adjacent to the nitrogen atom (C2' and C5') are deshielded by both the nitrogen and the strongly electron-withdrawing sulfonyl group. They are expected to appear as a triplet or multiplet.

- Pyrrolidine Protons (β -CH₂, ~1.8-2.1 ppm): The four protons on the carbons beta to the nitrogen (C3' and C4') are more shielded and will appear upfield as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for **1-[(2-Aminophenyl)sulfonyl]pyrrolidine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Aromatic C-H	6.5 - 7.7	Multiplets (m)
Amine N-H	~5.9 (variable)	Broad Singlet (br s)
Pyrrolidine α -CH ₂	3.3 - 3.6	Multiplet (m)
Pyrrolidine β -CH ₂	1.8 - 2.1	Multiplet (m)

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically distinct and produce separate signals.

Predicted Chemical Shifts:

- Aromatic Carbons (115-150 ppm): The six carbons of the benzene ring will resonate in this range. The carbon attached to the amino group (C2) will be significantly shielded, while the carbon attached to the sulfonyl group (C1) will be deshielded.[5]
- Pyrrolidine Carbons (α -C, ~48 ppm): The two carbons adjacent to the nitrogen (C2' and C5') will be deshielded and appear in this region.[6][7]
- Pyrrolidine Carbons (β -C, ~25 ppm): The two carbons beta to the nitrogen (C3' and C4') are more shielded and will appear further upfield.[6][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-[(2-Aminophenyl)sulfonyl]pyrrolidine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aromatic C-S (C1)	135 - 145
Aromatic C-N (C2)	145 - 150
Aromatic C-H	115 - 135
Pyrrolidine α -C	45 - 50
Pyrrolidine β -C	23 - 28

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The spectrum of **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** will be dominated by absorptions from the amine and sulfonamide moieties.

Predicted Characteristic Absorption Bands:

- N-H Stretching ($3300\text{-}3500\text{ cm}^{-1}$): As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.[9][10][11]
- C-H Stretching ($2850\text{-}3100\text{ cm}^{-1}$): This region will contain signals for both the sp^2 -hybridized aromatic C-H and the sp^3 -hybridized aliphatic C-H bonds of the pyrrolidine ring.
- S=O Stretching ($1320\text{-}1350\text{ cm}^{-1}$ and $1140\text{-}1170\text{ cm}^{-1}$): The sulfonamide group will give rise to two very strong and characteristic absorption bands for the asymmetric and symmetric S=O stretches, respectively.[4][12]
- N-H Bending ($1580\text{-}1650\text{ cm}^{-1}$): The primary amine will show a bending (scissoring) vibration in this region.[13]
- Aromatic C=C Stretching ($\sim 1450\text{-}1600\text{ cm}^{-1}$): Several bands in this region will correspond to the carbon-carbon stretching vibrations within the benzene ring.
- C-N Stretching ($1250\text{-}1335\text{ cm}^{-1}$): A strong band corresponding to the aromatic C-N stretch is expected in this region.[11]

Table 3: Predicted IR Absorption Frequencies

Functional Group	Vibration Type	Predicted Frequency (cm ⁻¹)	Intensity
Primary Amine	N-H Asymmetric & Symmetric Stretch	3300 - 3500	Medium, Sharp (two bands)
Sulfonamide	S=O Asymmetric Stretch	1320 - 1350	Strong
Sulfonamide	S=O Symmetric Stretch	1140 - 1170	Strong
Primary Amine	N-H Bend	1580 - 1650	Medium
Aromatic Ring	C=C Stretch	~1450 - 1600	Medium to Weak
Aromatic Amine	C-N Stretch	1250 - 1335	Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data. For **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** (Molecular Formula: C₁₀H₁₄N₂O₂S), the exact mass is 226.08 Da.

Predicted Observations:

- Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, a peak at m/z = 226 would be expected. In Electrospray Ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 227.
- Key Fragmentation Pathways: Sulfonamides exhibit characteristic fragmentation patterns. [14][15] The most common cleavage points are the C-S and S-N bonds.
 - Loss of SO₂: A neutral loss of 64 Da (SO₂) is a common rearrangement pathway for aromatic sulfonamides, leading to a fragment ion.[16]
 - Cleavage of the S-N bond: This would lead to fragments corresponding to the aminophenylsulfonyl cation (m/z 156) and the pyrrolidine radical. The m/z 156 fragment is

a very common and diagnostic ion for this class of compounds.[15][17]

- Cleavage of the C-S bond: This can result in a fragment at m/z 92, corresponding to the aminophenyl cation, after loss of the SO₂-pyrrolidine moiety.[15]

Experimental Protocols & Workflows

Standard Operating Procedure for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

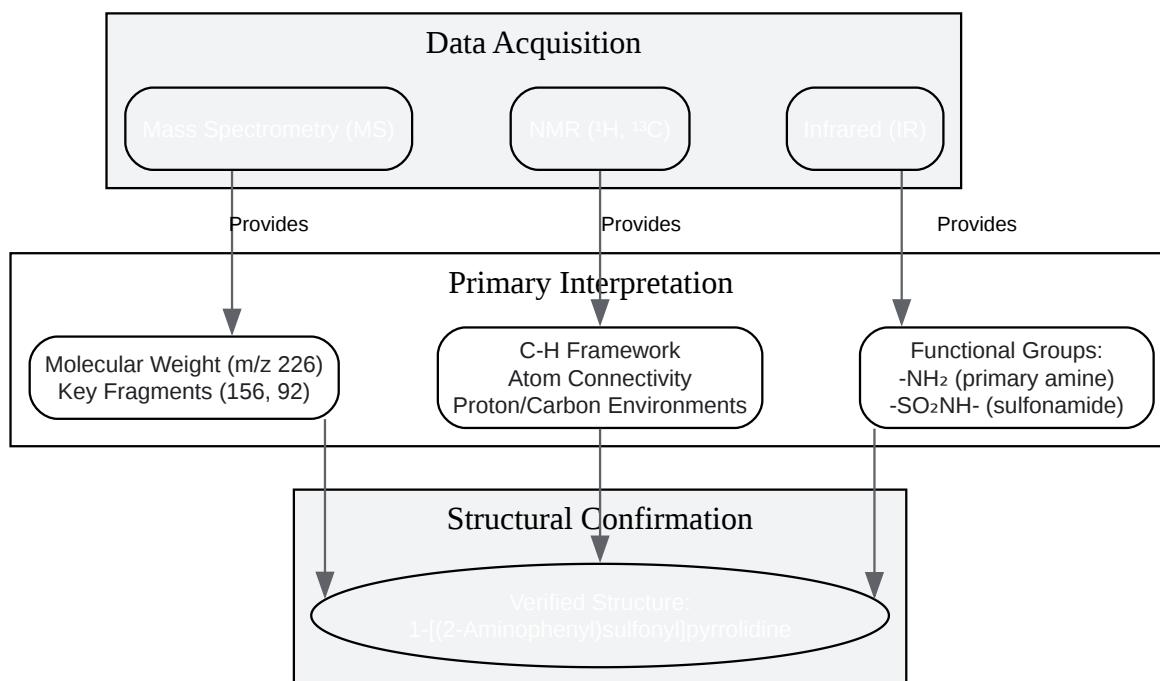
Standard Operating Procedure for ATR-FTIR Spectroscopy

- Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) contributions.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

- Data Processing: The software will automatically perform a background subtraction. Identify and label the significant peaks.

Integrated Spectroscopic Workflow

The confirmation of the structure of **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** is not based on a single technique but on the convergence of evidence from all three. The following workflow illustrates this logic.



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Caption: Integrated workflow for structural elucidation.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for **1-[(2-Aminophenyl)sulfonyl]pyrrolidine** based on fundamental principles and data from analogous structures. The combination of ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, IR spectroscopy will verify the presence of the critical amine and sulfonamide functional groups,

and mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns. The convergence of data from these three techniques, when compared against the predictions laid out in this document, provides a robust and self-validating system for the unambiguous structural confirmation of this compound.

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